4-(2,5-Dimethoxyphenyl)-3,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one
Overview
Description
4-(2,5-Dimethoxyphenyl)-3,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethoxyphenyl)-3,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one typically involves multi-step reactions. One common method includes the condensation of 1,3-diphenyl-5-amino-pyrazole with appropriate aldehydes or ketones under acidic or basic conditions . The reaction is often catalyzed by p-toluenesulfonic acid (p-TSA) in water, yielding good results .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethoxyphenyl)-3,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with different functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
4-(2,5-Dimethoxyphenyl)-3,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethoxyphenyl)-3,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 5-Amino-pyrazoles
Uniqueness
4-(2,5-Dimethoxyphenyl)-3,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one stands out due to its unique structural features, which confer specific biological activities and chemical reactivity. Its diverse applications in various fields highlight its versatility compared to other similar compounds.
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-3,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c1-30-18-13-14-20(31-2)19(15-18)24-21-22(16-9-5-3-6-10-16)26-27-23(21)25(29)28(24)17-11-7-4-8-12-17/h3-15,24H,1-2H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORQTJKZHVOAGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C(=O)N2C4=CC=CC=C4)NN=C3C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.